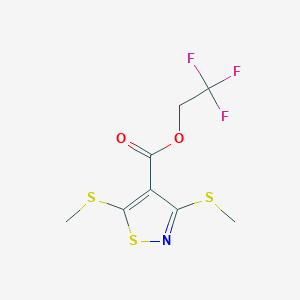![molecular formula C19H15N3O4 B11564022 N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11564022.png)
N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with an aldehyde or ketone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide typically involves the following steps:
Formation of the Hydrazone: The initial step involves the condensation of 4-nitrobenzohydrazide with 1-hydroxy-2-naphthaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation.
Purification: After the reaction is complete, the product is typically purified by recrystallization from ethanol or another suitable solvent to obtain the pure hydrazone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
科学研究应用
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide involves its interaction with biological macromolecules. The compound can form hydrogen bonds and π-π interactions with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can cause oxidative stress and damage to cellular components.
相似化合物的比较
Similar Compounds
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide: Lacks the nitro group, which may result in different reactivity and biological activity.
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-aminobenzohydrazide: Contains an amino group instead of a nitro group, which can affect its reduction and substitution reactions.
Uniqueness
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide is unique due to the presence of both the hydroxynaphthalene and nitrobenzohydrazide moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C19H15N3O4 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC 名称 |
N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C19H15N3O4/c1-12(16-11-8-13-4-2-3-5-17(13)18(16)23)20-21-19(24)14-6-9-15(10-7-14)22(25)26/h2-11,23H,1H3,(H,21,24)/b20-12+ |
InChI 键 |
UQUUDJVXKCAOTB-UDWIEESQSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C3=CC=CC=C3C=C2)O |
规范 SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11563939.png)
![N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11563945.png)

![2-(3-Bromophenoxy)-N'-[(E)-[3-methoxy-4-(pentyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11563956.png)
![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl 2-(butanoylamino)benzoate](/img/structure/B11563967.png)
![4-bromo-2-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11563970.png)
![5-{(2R,3R,4S)-3,4-bis[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoic acid](/img/structure/B11563978.png)
![2,4-dibromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11563992.png)
![5-(2-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11564003.png)

![N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11564011.png)


![2-(chloromethyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4-ol](/img/structure/B11564016.png)
